Piperidinium acetate

Catalog No.
S720070
CAS No.
4540-33-4
M.F
C7H15NO2
M. Wt
145.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Piperidinium acetate

CAS Number

4540-33-4

Product Name

Piperidinium acetate

IUPAC Name

piperidin-1-ium;acetate

Molecular Formula

C7H15NO2

Molecular Weight

145.2 g/mol

InChI

InChI=1S/C5H11N.C2H4O2/c1-2-4-6-5-3-1;1-2(3)4/h6H,1-5H2;1H3,(H,3,4)

InChI Key

RAIYODFGMLZUDF-UHFFFAOYSA-N

SMILES

CC(=O)[O-].C1CC[NH2+]CC1

Canonical SMILES

CC(=O)[O-].C1CC[NH2+]CC1

Organic Synthesis:

  • As a Catalyst: Piperidinium acetate acts as a mild, reusable Brønsted-Lowry acid catalyst in various organic reactions, including esterifications, condensations, and alkylations. Its Brønsted acidity allows it to protonate carbonyl groups, activating them for nucleophilic attack. Studies have shown its effectiveness in reactions like the Steglich esterification, a method for ester bond formation [].

Medicinal Chemistry:

  • Salt Formation: Piperidinium acetate is sometimes used as a counterion in the synthesis of medicinal compounds. This helps improve the water solubility and stability of the desired drug molecule, facilitating its formulation and administration. For instance, piperidinium acetate is used as a salt form of the antipsychotic drug haloperidol during its synthesis [].

Material Science Research:

  • Ionic Liquids: Piperidinium acetate can be employed as a precursor for the preparation of ionic liquids, a class of salts with melting points below 100°C. These ionic liquids possess unique properties like high ionic conductivity and thermal stability, making them valuable in various applications, including catalysis, electrochemistry, and material separation processes [].

Analytical Chemistry:

  • Chromatographic Separation: Piperidinium acetate, due to its ionic nature, can interact with various analytes (compounds of interest) in chromatographic techniques like ion-exchange chromatography. This interaction allows for the separation of analytes based on their charge and polarity, aiding in their identification and purification [].

Piperidinium acetate is an organic compound with the chemical formula C₇H₁₅NO₂. It appears as a colorless to pale yellow solid and has a distinct ammonia-like odor. This compound is notable for its solubility in water and various organic solvents, making it useful in numerous chemical applications. Piperidinium acetate serves primarily as a basic catalyst in organic synthesis, particularly in reactions such as acylation and esterification .

Research on the specific mechanism of action of piperidinium acetate in various applications is ongoing. Some studies suggest it may play a role in:

  • Photochemical oxidation: Piperidinium acetate might act as a catalyst or participate in the reaction mechanism for light-induced oxidation of organic compounds [].
  • Metabolic disorders: Limited studies suggest piperidinium acetate might have potential applications in treating metabolic disorders like lactic acidosis []. However, the exact mechanism requires further investigation [].

  • Oxidation: It can be oxidized to yield corresponding amides or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions can convert piperidinium acetate into various piperidine derivatives, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The compound participates in nucleophilic substitution reactions, leading to the formation of substituted piperidines when reacting with halogenated compounds in the presence of bases such as sodium hydroxide .

Major Products

  • Oxidation: Produces amides or carboxylic acids.
  • Reduction: Yields piperidine derivatives.
  • Substitution: Results in various substituted piperidines.

Piperidinium acetate exhibits significant biological activity, particularly in medicinal chemistry. It has been explored for its potential therapeutic properties, including:

  • Anticancer Activity: Derivatives of piperidinium acetate have shown promise in inhibiting cancer cell growth.
  • Antimicrobial Properties: The compound has been evaluated for its effectiveness against various microbial strains, demonstrating potential as an antimicrobial agent.
  • Influence on Cellular Processes: Piperidinium acetate can affect cell signaling pathways and gene expression, impacting cellular metabolism and function .

Piperidinium acetate can be synthesized through several methods, primarily involving the reaction of piperidine with acetic acid. The typical synthesis process includes:

  • Reaction Setup: Piperidine is dissolved in an alcohol solvent.
  • Acetic Acid Addition: Acetic acid is added dropwise to the piperidine solution.
  • Formation of Acetate Salt: The reaction forms the corresponding acetate salt, which then crystallizes to yield piperidinium acetate.
  • Purification: The final product is purified through crystallization or solvent evaporation .

In industrial settings, this synthesis is scaled up with optimized conditions to ensure high yield and purity.

Piperidinium acetate has a wide array of applications across different fields:

  • Organic Synthesis: It is commonly used as a catalyst for various organic reactions, especially in forming carbon-carbon bonds through reactions like the Knoevenagel condensation.
  • Pharmaceuticals: The compound serves as a reagent in synthesizing biologically active compounds, including pharmaceuticals and agrochemicals.
  • Industrial Chemistry: It is utilized in polymer production and various industrial chemical processes due to its catalytic properties .

Piperidinium acetate shares structural similarities with several other compounds but possesses unique properties that distinguish it from them. Here are some similar compounds:

Compound NameStructure/CharacteristicsUnique Features
Pyrrolidinium AcetateDerived from pyrrolidine; used similarly as a catalystOften exhibits different catalytic behavior
Morpholinium AcetateDerived from morpholine; used in similar applicationsUnique reactivity due to the morpholine ring
Quinuclidine AcetateDerived from quinuclidine; used as a base catalystDistinctive steric effects influencing reactivity

Piperidinium acetate's unique features include its specific catalytic efficiency in organic reactions and its distinctive biological activities compared to these similar compounds .

Other CAS

4540-33-4

Dates

Modify: 2023-08-15

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